molecular formula C19H19NO6 B554429 Z-Asp-OBzl CAS No. 4779-31-1

Z-Asp-OBzl

Cat. No. B554429
CAS RN: 4779-31-1
M. Wt: 357.4 g/mol
InChI Key: UYOZWZKJQRBZRH-UHFFFAOYSA-N
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Description

Z-Asp-OBzl is an aspartic acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It is a compound useful in organic synthesis .


Synthesis Analysis

This compound is used as an educt for the synthesis of homoserine derivatives . It is also used in the preparation of other products .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO6 . The molecule contains a total of 46 bonds. There are 27 non-H bond(s), 15 multiple bond(s), 10 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic) and 1 hydroxyl group(s) .


Chemical Reactions Analysis

This compound is used in organic synthesis . It is used in the preparation of other products .


Physical And Chemical Properties Analysis

This compound is a colourless solid . It has a molecular weight of 357.36 . The melting point is 83-85°C, and the predicted boiling point is 583.5±50.0 °C . The predicted density is 1.293±0.06 g/cm3 . It is soluble in acetone, chloroform, DMSO, ether, and methanol .

Scientific Research Applications

  • Dipeptide Formation : Z-Asp(OBzl)-OH undergoes dipeptide formation during benzyloxycarbonylation, creating a side product Z-Asp(OBzl)-Asp(OBzl)-OH. This process is influenced by the base used and has implications in peptide synthesis (Iguchi, Kawasaki, & Okada, 2009).

  • Rapid Peptide Synthesis : It's used in the rapid synthesis of peptides, such as protected angiotensin II and delta-sleep-inducing peptide, demonstrating its role in the efficient assembly of complex peptides (Nozaki & Muramatsu, 1982).

  • Transesterification and Amide Isomerization : In the context of metal complexes, Z-Asp(OBzl)-related compounds undergo interesting chemical reactions like transesterification and amide cis-trans isomerization, which are significant in understanding the chemical properties of metal-ligand interactions (Niklas, Zahl, & Alsfasser, 2007).

  • Synthesis of Amphiphilic Copolymers : Z-Asp(OBzl) plays a role in the synthesis of amphiphilic AB-type diblock copolymers, where it's part of a polydepsipeptide segment. This has implications in materials science for creating polymers with specific properties (Ouchi et al., 2002).

  • Peptide Synthesis with Suppression of Side Reactions : Its derivatives are utilized to suppress side reactions during peptide synthesis, especially in the treatment with hydrogen fluoride. This enhances the purity and yield of peptide products (Suzuki, Nitta, & Sasaki, 1976).

  • Synthesis of Labeled Peptides : Z-Asp(OBzl) is used in the synthesis of labeled peptides, such as [14C]Arg-Lys-Asp-Val-Tyr, which is important in biochemical and pharmacological research (Tjoeng & Heavner, 1983).

Safety and Hazards

Z-Asp-OBzl is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOZWZKJQRBZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4515-20-2, 4779-31-1
Record name 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4515-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC173727
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC150012
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Z-Asp-OBzl frequently used in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its protected functional groups. The benzyloxycarbonyl (Z) group safeguards the amine group, while the benzyl ester (OBzl) protects the side chain carboxyl group of aspartic acid. This dual protection strategy prevents unwanted side reactions during peptide chain assembly. [, , , , ]

Q2: Can you provide an example of this compound's application in synthesizing a biologically relevant peptide?

A3: Absolutely. This compound played a crucial role in the total synthesis of the octadecapeptide representing the entire amino acid sequence of porcine β-melanocyte-stimulating hormone. Researchers utilized this compound, alongside other protected amino acid derivatives, to assemble the peptide chain successfully. This synthesis showcases the applicability of this compound in constructing complex peptides with biological activity. []

Q3: Beyond traditional peptide synthesis, are there other applications of this compound derivatives?

A4: Yes, researchers have explored the use of this compound derivatives in materials science. For instance, a polyhedral oligomeric silsesquioxane (POSS) core-based aspartate derivative dendrimer, POSS-Z-Asp(OBzl), has demonstrated self-assembly properties in various solvents. This molecule formed gels with distinct morphologies and mechanical properties depending on the solvent polarity, highlighting its potential in creating advanced materials. []

Q4: The research mentions the use of catalytic transfer hydrogenation in conjunction with this compound. What is the significance of this technique?

A5: Catalytic transfer hydrogenation is a mild and efficient method for removing protecting groups like Z and OBzl from peptides after synthesis. Researchers successfully employed this technique to synthesize a ¹⁴C-labeled pentapeptide containing Z-Asp(OBzl). This method offers a valuable alternative to traditional, potentially harsher, deprotection strategies. []

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